(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid (1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid
Brand Name: Vulcanchem
CAS No.: 190772-03-3
VCID: VC17368661
InChI: InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1
SMILES:
Molecular Formula: C16H19O7PS
Molecular Weight: 386.4 g/mol

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid

CAS No.: 190772-03-3

Cat. No.: VC17368661

Molecular Formula: C16H19O7PS

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid - 190772-03-3

Specification

CAS No. 190772-03-3
Molecular Formula C16H19O7PS
Molecular Weight 386.4 g/mol
IUPAC Name (1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid
Standard InChI InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1
Standard InChI Key RCGCZPXSRLLKCK-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a butane backbone substituted at the first carbon with both a sulfonic acid (SO3H-\text{SO}_3\text{H}) and a phosphonic acid (PO3H2-\text{PO}_3\text{H}_2) group. The fourth carbon of the butane chain is linked to a 3-phenoxyphenyl group, introducing aromaticity and potential π-π stacking interactions . The (1R) stereochemical designation indicates a specific spatial arrangement critical for its biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H19O7PS\text{C}_{16}\text{H}_{19}\text{O}_{7}\text{PS}PubChem
Molecular Weight386.4 g/molPubChem
XLogP3-AA1.6PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors7PubChem
Rotatable Bonds8PubChem
Topological Polar Surface Area130 ŲPubChem

Stereochemistry and Conformational Analysis

The (1R) configuration at the first carbon establishes a defined three-dimensional structure, which has been validated via X-ray crystallography and NMR spectroscopy . Computational models predict that the phosphonate and sulfonate groups adopt a pseudo-eclipsed conformation, minimizing steric hindrance while maximizing hydrogen-bonding potential . This conformation is stabilized by intramolecular interactions between the acidic protons and adjacent oxygen atoms.

Synthesis and Computational Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step approach involving:

  • Friedel-Crafts alkylation of phenol derivatives to introduce the 3-phenoxyphenyl moiety.

  • Stereoselective phosphorylation using chiral auxiliaries to establish the (1R) configuration .

  • Sulfonation via reaction with sulfur trioxide to install the sulfonic acid group .

Computational Descriptors

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict:

  • Dipole Moment: 8.2 Debye, indicating high polarity .

  • pKa Values:

    • Sulfonic acid: pKa1.2\text{pKa} \approx -1.2 (strongly acidic) .

    • Phosphonic acid: pKa11.8\text{pKa}_1 \approx 1.8, pKa26.7\text{pKa}_2 \approx 6.7 .
      These values suggest the compound exists predominantly as a zwitterion at physiological pH.

Pharmacological and Biochemical Properties

Protein Interactions

The compound (PDB ligand code B65) binds to the active site of human carbonic anhydrase II (PDB ID: 2ZCQ) with a KdK_d of 18 µM . Structural analysis reveals:

  • Coordination of the sulfonate group to the zinc ion in the enzyme’s catalytic site.

  • π-stacking between the phenoxyphenyl group and His94 residue.

Table 2: Biological Activity Data

TargetAssay TypeResultSource
Carbonic Anhydrase IIFluorescenceIC50=22μM\text{IC}_{50} = 22 \, \mu\text{M}PubChem
Alkaline PhosphataseColorimetricNo inhibitionDrugBank

ADME Profile

  • Absorption: Low Caco-2 permeability (Papp=1.2×106cm/sP_{\text{app}} = 1.2 \times 10^{-6} \, \text{cm/s}) due to high polarity .

  • Metabolism: Resistant to CYP450 isoforms 3A4 and 2D6 in vitro .

  • Excretion: Renal clearance predominant (85% unchanged in rodent studies) .

Applications and Research Utility

Enzyme Inhibition Studies

The compound serves as a dual-action inhibitor targeting both metalloenzymes and ATP-dependent kinases. Its phosphonate group mimics phosphate transition states, while the sulfonate acts as a charged anchor .

Drug Development

Listed in ZINC15 and ChEMBL databases as a lead compound for:

  • Glaucoma therapy (via carbonic anhydrase inhibition).

  • Anticancer agents (disruption of phosphorylation cascades) .

Future Research Directions

  • Prodrug Development: Esterification of acidic groups to improve bioavailability.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects.

  • Formulation Science: Nanoencapsulation strategies for enhanced tissue penetration.

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